Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by various methods. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The molecular structure of oxadiazoles can vary based on the substituents attached to the ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary based on their structure and substituents. For example, the thermal stabilities of some compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .Scientific Research Applications
Agricultural Bioactivity
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: and its derivatives have shown promising results in the agricultural sector. They exhibit a broad spectrum of biological activities that are crucial for plant protection. For instance, certain derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds could be further developed into efficient and low-risk chemical pesticides to combat plant diseases that threaten food security.
Antibacterial Applications
The derivatives of this compound have been found to possess strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , with certain compounds outperforming established antibacterial agents like bismerthiazol and thiodiazole copper . This indicates a potential for these derivatives to be used as novel antibacterial agents, particularly in the treatment of rice bacterial diseases such as leaf blight and leaf streaks.
Anti-Infective Agents
1,2,4-Oxadiazole derivatives, which include the methyl benzoate compound , have been synthesized as anti-infective agents with activities against a range of pathogens. They have shown potential in treating diseases caused by bacteria, viruses, and protozoa, including Mycobacterium tuberculosis and Trypanosoma cruzi . The versatility of these compounds makes them valuable candidates for the development of new anti-infective drugs.
Antitubercular Activity
The structural motif of 1,2,4-oxadiazole is significant in the design of antitubercular agents. Research indicates that derivatives of this compound could be effective against tuberculosis, a disease caused by Mycobacterium tuberculosis . This opens up avenues for the synthesis of new drugs that could potentially address the growing resistance to current antitubercular medications.
Anti-Leishmanial Potential
Compounds with the 1,2,4-oxadiazole core have been explored for their anti-leishmanial properties. Leishmaniasis, caused by the protozoan Leishmania , is a disease that requires more effective treatments. The derivatives of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate could provide a new class of anti-leishmanial agents .
Antiviral Applications
The oxadiazole derivatives are also being studied for their antiviral capabilities. Given the constant threat of viral infections and the emergence of new viruses, these compounds could contribute to the development of novel antiviral drugs that are effective against a range of viral pathogens .
Anticancer Research
1,2,4-Oxadiazole derivatives have been evaluated for their anticancer properties. The ability of these compounds to inhibit the growth of cancer cells makes them interesting candidates for further research and development in oncology .
Development of Medicinal Scaffolds
The heterocyclic structure of 1,2,4-oxadiazole, which includes the methyl benzoate compound, is a valuable scaffold in medicinal chemistry. It has been utilized in the development of medicinal scaffolds with diverse biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Mechanism of Action
Target of Action
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the 1,2,4-oxadiazole family . Compounds in this family have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
Compounds in the 1,2,4-oxadiazole family have been suggested to exhibit their anti-infective properties through various mechanisms, potentially including disruption of bacterial cell walls, inhibition of protein synthesis, or interference with dna replication .
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it is plausible that this compound may interact with pathways related to microbial growth and proliferation .
Result of Action
Based on the known anti-infective properties of related 1,2,4-oxadiazole compounds, it is possible that this compound may inhibit the growth and proliferation of certain microbes .
Safety and Hazards
Future Directions
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications in material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDWMKGQVUJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446850 | |
Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
CAS RN |
196301-94-7 | |
Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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